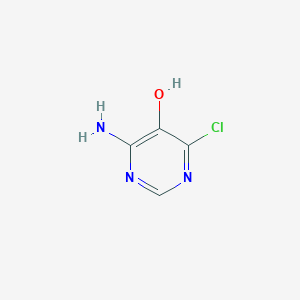

4-Amino-6-chloropyrimidin-5-ol

Beschreibung

Significance of Pyrimidine (B1678525) Scaffold in Chemical Biology and Medicinal Chemistry

The pyrimidine scaffold, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone in the fields of chemical biology and medicinal chemistry. gsconlinepress.comnih.gov Its derivatives are integral components of life, forming the basic structure of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. gsconlinepress.com This inherent biological relevance allows pyrimidine-based compounds to interact readily with various enzymes and cellular components. nih.gov

The versatility of the pyrimidine ring and its ability to form hydrogen bonds have made it a "privileged scaffold" in drug discovery. mdpi.comnih.gov This structure is present in a wide array of therapeutic agents with diverse pharmacological activities. gsconlinepress.commdpi.com Medicinal chemists have extensively utilized the pyrimidine core to develop drugs for treating a multitude of diseases. gsconlinepress.comnih.gov The broad spectrum of biological activities associated with pyrimidine derivatives includes anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govnih.govmdpi.com The continued exploration of the pyrimidine scaffold's chemical space promises the discovery of novel drugs to address various medical challenges, including emerging drug resistance. nih.govmdpi.com

The following table showcases the diverse biological activities attributed to the pyrimidine scaffold, highlighting its importance in medicinal chemistry.

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | gsconlinepress.comnih.govmdpi.com |

| Antiviral | Infectious Diseases | nih.govnih.govnih.gov |

| Antimicrobial | Infectious Diseases | gsconlinepress.comnih.gov |

| Anti-inflammatory | Immunology | nih.govnih.govmdpi.com |

| Antihypertensive | Cardiology | gsconlinepress.comnih.gov |

| CNS-modulating | Neurology | ekb.eg |

Overview of 4-Amino-6-chloropyrimidin-5-ol as a Key Intermediate in Heterocyclic Synthesis

Within the vast family of pyrimidine derivatives, this compound emerges as a crucial chemical intermediate. smolecule.comchembk.com Its molecular structure, featuring an amino group at the 4-position, a chlorine atom at the 6-position, and a hydroxyl group at the 5-position, provides multiple reactive sites for further chemical modification. smolecule.com This unique arrangement of functional groups makes it a versatile building block for the synthesis of more complex heterocyclic compounds, particularly in the pharmaceutical industry. smolecule.comchembk.com

The compound, with the molecular formula C4H4ClN3O, is a colorless crystalline solid. chembk.com Its utility is most pronounced in its role as a precursor for creating a variety of substituted pyrimidines. smolecule.com The chlorine atom at the 6-position is a key feature, allowing for nucleophilic substitution reactions, a common strategy in organic synthesis to build molecular complexity. smolecule.comrsc.org

Below is a data table summarizing the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C4H4ClN3O | smolecule.comchembk.com |

| Molar Mass | 145.55 g/mol | chembk.com |

| Appearance | Colorless crystalline solid | chembk.com |

| Boiling Point | 312.5±42.0 °C (Predicted) | chembk.com |

| pKa | 4.92±0.20 (Predicted) | chembk.com |

Research has demonstrated the application of this compound in several important synthetic transformations. It is frequently used in Mitsunobu and Suzuki coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. smolecule.comgoogle.comgoogle.com For instance, it can undergo alkylation reactions and is used in the synthesis of precursors for radiolabeled compounds for imaging applications. smolecule.comgoogle.com Its derivatives are investigated for their potential as antiviral and anticancer agents, underscoring the compound's significance in the development of new therapeutics. smolecule.com

The following table lists some of the key chemical reactions involving this compound.

| Reaction Type | Reagents/Conditions | Application | Reference |

| Mitsunobu Reaction | Alcohols, DIAD, Triphenylphosphine (B44618)/SMOPEX-301 | Formation of ethers | smolecule.comgoogle.comgoogle.com |

| Suzuki Coupling | Boronic esters, Palladium catalysts | Formation of C-C bonds | smolecule.comgoogle.com |

| Alkylation | Alkyl halides, Base | Formation of substituted derivatives | smolecule.com |

| Nucleophilic Substitution | Amines | Mono- and diamination of the pyrimidine ring | smolecule.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-6-chloropyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-2(9)4(6)8-1-7-3/h1,9H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOZXUFHBRJLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515156 | |

| Record name | 4-Amino-6-chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38953-42-3 | |

| Record name | 4-Amino-6-chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Amino 6 Chloropyrimidin 5 Ol and Its Derivatives

Established Synthetic Routes to 4-Amino-6-chloropyrimidin-5-ol

Several synthetic strategies have been established for the preparation of this compound, each with its own set of advantages and specific applications.

Preparation from Cyanoamino Pyrimidine (B1678525) and Chloroethyl Sulfonic Acid

One documented method for the synthesis of this compound involves the reaction of cyanoamino pyrimidine with chloroethyl sulfonic acid. smolecule.comchembk.com This approach leverages the reactivity of the cyanoamino group to construct the desired pyrimidine core. The reaction typically proceeds through the formation of an iminopyrimidine intermediate, which is subsequently converted to the final product. smolecule.comchembk.com

Synthetic Strategies Involving 4,6-Dichloro-5-methoxypyrimidine as Precursor

A common and versatile precursor for the synthesis of this compound is 4,6-dichloro-5-methoxypyrimidine. google.comontosight.aibiosynth.com This starting material allows for sequential and regioselective manipulation of the substituent groups on the pyrimidine ring.

The synthetic sequence often begins with the demethylation of the methoxy (B1213986) group at the C5 position. This is typically achieved by treatment with a Lewis acid, such as aluminum trichloride, in a suitable solvent like dichloroethane. google.com The reaction is carefully controlled at a specific temperature to ensure complete conversion and minimize side reactions. Following demethylation, the resulting 4,6-dichloropyrimidin-5-ol (B1419542) can be further functionalized.

For instance, a subsequent step might involve a nucleophilic substitution reaction to introduce an amino group at the C4 or C6 position. This method provides a reliable route to obtaining the target compound with good yield and purity.

Atmospheric-Pressure Ammonolysis or Aminolysis Approaches of Dichloropyrimidine Compounds

Atmospheric-pressure ammonolysis or aminolysis of dichloropyrimidine compounds presents a scalable and environmentally conscious approach to synthesizing 4-aminopyrimidine (B60600) derivatives. google.com A key starting material for this method is 4,6-dichloropyrimidine (B16783). google.com

In a typical procedure, 4,6-dichloropyrimidine is subjected to ammonolysis under atmospheric pressure. google.com The reaction conditions are optimized to favor the selective substitution of one chlorine atom with an amino group, yielding 4-amino-6-chloropyrimidine (B18116). Key parameters that are controlled to maximize yield and purity include reaction temperature, the molar ratio of reactants, and the solvent system. For example, maintaining the temperature between 30–60°C is crucial to minimize the formation of impurities. An aqueous solvent system is often employed to ensure the solubility and reactivity of the starting materials. By carefully controlling these conditions, high conversion rates and product purity can be achieved.

This method is particularly advantageous for large-scale industrial production due to its operational simplicity, cost-effectiveness, and reduced environmental impact. google.com

Advanced Reaction Mechanisms in the Synthesis of Derivatives

The functionalization of the this compound scaffold to create a diverse range of derivatives heavily relies on advanced reaction mechanisms, with Nucleophilic Aromatic Substitution (SNAr) being of primary importance.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine Systems

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. This characteristic is the foundation of SNAr reactions, a powerful tool for introducing various functional groups onto the pyrimidine core. wuxiapptec.commdpi.comnih.govorganic-chemistry.orgstackexchange.com The presence of electron-withdrawing groups, such as the chlorine atom in this compound, further activates the ring towards nucleophilic substitution.

In the context of synthesizing derivatives of this compound, the chlorine atom at the C6 position is a prime site for SNAr. A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloride ion, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. mdpi.comgoogle.com The reaction conditions, such as the choice of solvent, base, and temperature, can be tailored to accommodate the specific nucleophile being used and to optimize the reaction yield. mdpi.com

For example, the reaction of this compound with various amines under basic conditions can lead to the synthesis of a library of 4,6-diaminopyrimidin-5-ol (B3053482) derivatives. google.com Similarly, reaction with alcohols or thiols can yield the corresponding ether or thioether derivatives.

Regio- and Chemoselectivity Considerations in Pyrimidine Functionalization

When multiple reactive sites are present on the pyrimidine ring, as is the case with dichloropyrimidines, the regio- and chemoselectivity of SNAr reactions become critical considerations. wuxiapptec.comthieme-connect.denih.govuni-muenchen.dersc.orgbohrium.com The position of substitution is influenced by the electronic properties of the substituents already present on the ring.

In 2,4-dichloropyrimidines, nucleophilic substitution generally occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com However, this selectivity can be reversed depending on the nature of other substituents on the ring. For instance, the presence of an electron-donating group at the C6 position can direct the substitution to the C2 position. wuxiapptec.com

In symmetrically substituted 4,6-dichloropyrimidines, the first substitution can occur at either the C4 or C6 position. The regioselectivity of a second substitution will then be influenced by the nature of the newly introduced group.

The use of modern synthetic techniques, such as directed metalation, has provided powerful tools for achieving high regioselectivity in pyrimidine functionalization. uni-muenchen.dersc.org For example, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the regioselective magnesiation of pyrimidine derivatives, which can then be trapped with various electrophiles to introduce functional groups at specific positions. nih.govrsc.org This approach offers a high degree of control over the synthesis of highly functionalized pyrimidine derivatives.

Table of Reaction Parameters for Ammonolysis of 4,6-Dichloropyrimidine

| Parameter | Optimal Range | Yield (%) | Impurity (% Area) |

| Temperature (°C) | 50–55 | 89.4 | <0.1 |

| NH₃:DCP (mol ratio) | 4:1 | 90.2 | 0.09 |

| Reaction Time (h) | 2–3 | 88.7 | 0.12 |

Mitsunobu Reaction Conditions and Applications in Pyrimidine Chemistry

The Mitsunobu reaction provides a powerful method for converting alcohols into a variety of other functional groups with inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction typically involves an alcohol, a pronucleophile (such as a carboxylic acid or an imide), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org The reaction proceeds by the activation of the alcohol's oxygen by the phosphine (B1218219), turning it into a good leaving group that is subsequently displaced by the nucleophile in an SN2 fashion. organic-chemistry.orgwikipedia.org

In the context of pyrimidine chemistry, the Mitsunobu reaction has been utilized for intramolecular cyclizations to create fused heterocyclic systems. For example, it has been employed in the synthesis of N-aryl azacycles and in the total synthesis of complex natural products like yuzurimine (B1675894) alkaloids and aspidosperma alkaloids. researchgate.netmdpi.com The reaction conditions, including the choice of azodicarboxylate and the order of reagent addition, can be optimized to improve yields and facilitate purification. wikipedia.org For instance, using resin-bound triphenylphosphine or alternative azodicarboxylates can simplify the removal of byproducts. wikipedia.org

Suzuki Cross-Coupling Reactions for Pyrimidine Functionalization

The Suzuki cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. acs.orgacs.org This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with a halide or triflate. In pyrimidine chemistry, it has proven to be an efficient method for the functionalization of chloropyrimidines. acs.orgmdpi.com

The reaction has been successfully applied to both solution-phase and solid-phase syntheses. acs.orgacs.org Solid-supported chloropyrimidines have been used to generate libraries of 4-(substituted amino)-6-arylpyrimidines in moderate to high yields and purity. acs.orgacs.orgnih.gov A typical catalytic system for this transformation involves a palladium source, such as Pd2(dba)3 or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand like P(t-Bu)3, a base such as potassium carbonate or potassium fluoride, and a suitable solvent like THF or 1,4-dioxane. acs.orgacs.orgmdpi.com Microwave irradiation has been shown to significantly accelerate the reaction, allowing for the regioselective C4-substitution of 2,4-dichloropyrimidines in good to high yields within minutes. mdpi.com

The scope of the Suzuki reaction is broad, tolerating a variety of boronic acids with electron-withdrawing, neutral, and electron-donating groups. acs.orgacs.org However, some limitations exist, such as the potential for catalyst poisoning by sulfur-containing heteroaryl boronic acids like thiophen-2-boronic acid. mdpi.com

Table 1: Conditions for Suzuki Cross-Coupling of Chloropyrimidines

| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time | Substrate | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Pd2(dba)3/P(t-Bu)3 | KF (spray-dried) | THF | 50 | 18-22 h | Resin-supported chloropyrimidines | 4-(substituted amino)-6-arylpyrimidines | Moderate | High | acs.orgacs.org |

| Pd(PPh3)4 | K2CO3 | Various | r.t. - 100 | 1-24 h | 2,4-dichloropyrimidine | C4-substituted pyrimidines | Good to High | - | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Unexpected Disubstitution Patterns in Aminolysis Reactions of Pyrimidine Precursors

While the stepwise functionalization of dihalopyrimidines is a common strategy, unexpected reaction outcomes can occur. A notable example is the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines. chemrxiv.orgugr.eschemrxiv.org Instead of the anticipated monosubstitution product (6-alkoxy-4-alkylamine-5-nitropyrimidine), the reaction under mild conditions preferentially yields the symmetric disubstituted product (4,6-dialkylamino-5-nitropyrimidine). chemrxiv.orgugr.es This is surprising because the disubstitution of two chlorine atoms in 4,6-dichloro-5-nitropyrimidine (B16160) typically requires harsh conditions. chemrxiv.org

Computational studies have been conducted to elucidate the mechanism behind this unexpected reactivity. researchgate.netchemrxiv.org The findings suggest that the alkoxy group, traditionally considered a poor leaving group, is readily displaced by the amine. rsc.orgchemrxiv.org This is attributed to the formation of pre-reactive molecular complexes and Meisenheimer complexes that facilitate the second substitution step. researchgate.netrsc.orgchemrxiv.org In contrast, when a chlorine atom is the leaving group, these stabilizing complexes are not formed. rsc.org This highlights the crucial role of the substituent in directing the reaction pathway and leads to a new synthetic route for symmetric disubstituted aminopyrimidines under mild conditions. chemrxiv.org

Novel Synthetic Strategies and Building Block Applications

The development of efficient and versatile synthetic methods is crucial for expanding the chemical space of pyrimidine-based compounds. One-pot reactions and the use of pyrimidine derivatives as key building blocks are central to this endeavor.

One-Pot Synthetic Approaches for Polysubstituted Pyrimidines

One-pot, multi-component reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. researchgate.netresearchgate.netmdpi.com Several one-pot procedures have been developed for the synthesis of polysubstituted pyrimidines. For example, a three-component reaction of aldehydes, malononitrile, and S-alkylisothiouronium salts in water provides a convenient route to 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in moderate to excellent yields. researchgate.net Another approach involves the reaction of in situ generated α,β-unsaturated imines with amidine or guanidine (B92328) derivatives to produce a series of polysubstituted pyrimidines. researchgate.net

Furthermore, one-pot syntheses have been utilized to construct more complex fused heterocyclic systems. For instance, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been efficiently synthesized using a DABCO-based ionic liquid catalyst in a one-pot procedure. oiccpress.com Similarly, new acs.orgacs.orgmdpi.comtriazolo[4,3-a]pyrimidine derivatives have been prepared through a one-pot, three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate (B1235776). mdpi.com

In the context of precursors related to this compound, a one-pot synthesis starting from 5-amino-4-chloro-6-alkylaminopyrimidines has been developed to generate 6,8,9-polysubstituted purine (B94841) libraries. chemrxiv.org This strategy, however, has limitations in introducing structural diversity at certain positions. The unexpected aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines has opened up a new one-pot route to symmetrical 4,6-dialkylamino-5-nitropyrimidines under mild conditions, which can then serve as precursors for novel purine libraries. chemrxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-dichloropyrimidine |

| 4-(substituted amino)-6-arylpyrimidines |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde |

| 2-MeSO2-4-chloropyrimidine |

| 6-alkoxy-4-chloro-5-nitropyrimidines |

| Meisenheimer complex |

| Triphenylphosphine |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Pd2(dba)3 |

| Tetrakis(triphenylphosphine)palladium(0) |

| P(t-Bu)3 |

| 4,6-dichloro-5-nitropyrimidine |

| 6-alkoxy-4-alkylamine-5-nitropyrimidine |

| 4,6-dialkylamino-5-nitropyrimidine |

| 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines |

| pyrimido[4,5-d]pyrimidine |

| acs.orgacs.orgmdpi.comtriazolo[4,3-a]pyrimidine |

| 5-amino-4-chloro-6-alkylaminopyrimidines |

| 6,8,9-polysubstituted purines |

Three-Component Coupling Reactions for Pyrimidine Analogs

Three-component coupling reactions represent a highly efficient and atom-economical approach for the synthesis of substituted pyrimidine rings in a single step. These reactions bring together three different starting materials to rapidly construct complex molecular architectures.

A notable example is the zinc chloride (ZnCl₂)-catalyzed three-component coupling reaction. This method synthesizes 4,5-disubstituted pyrimidine derivatives from functionalized enamines (or methyl ketones), triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.orgrsc.org The reaction is typically performed in a solvent like toluene (B28343) at elevated temperatures (around 100°C) and can produce the desired pyrimidine analogs in good to excellent yields, sometimes up to 99%. organic-chemistry.org This approach is valued for its ability to accommodate a wide range of functional groups on the enamine precursor, including both electron-donating and electron-withdrawing groups. organic-chemistry.org A plausible mechanism suggests that ZnCl₂ activates the orthoester, facilitating a cascade of intermediate formation and subsequent intramolecular cyclization to form the pyrimidine ring. organic-chemistry.org

Other advanced three-component strategies have also been developed. For instance, rhodium(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides can produce diverse pyrazolo[1,5-a]pyrimidines. nih.gov This method benefits from the use of a commercially available and air-stable Rh(III) catalyst and can be accelerated with microwave heating. nih.gov The classic Biginelli reaction, though over a century old, is another cornerstone of three-component pyrimidine synthesis, typically involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidines, which can be subsequently oxidized. mdpi.comhumanjournals.com

The table below summarizes key aspects of various three-component reactions used for pyrimidine synthesis.

| Reaction Name/Catalyst | Component 1 | Component 2 | Component 3 | Key Features | Reference |

| ZnCl₂-Catalyzed Coupling | Functionalized Enamine / Methyl Ketone | Triethyl Orthoformate | Ammonium Acetate | Single-step synthesis of 4,5-disubstituted pyrimidines; mild conditions. | organic-chemistry.orgrsc.org |

| Biginelli Reaction | Aldehyde | β-Ketoester (e.g., Ethyl Acetoacetate) | Urea / Thiourea | One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. | mdpi.comhumanjournals.com |

| Rh(III)-Catalyzed Annulation | 3-Aminopyrazole | Aldehyde | Sulfoxonium Ylide | Produces fused pyrimidine systems (pyrazolo[1,5-a]pyrimidines). | nih.gov |

Condensation Reactions in Pyrimidine Derivative Synthesis

Condensation reactions are a fundamental class of reactions in organic chemistry and are widely employed in the synthesis of heterocyclic compounds, including pyrimidines. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia.

The Biginelli reaction is a prime example of a one-pot condensation reaction that yields 3,4-dihydropyrimidin-2(1H)-ones from an aromatic aldehyde, urea, and ethyl acetoacetate in an ethanol (B145695) solution. mdpi.com This method has been extensively developed, with modern variations using microwave irradiation or different catalysts to improve efficiency and yield. mdpi.com For instance, an efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines is achieved through a three-component Biginelli condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol. mdpi.com

Cyclocondensation reactions are also pivotal in forming the pyrimidine ring. Researchers have reported the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through the cyclocondensation of a precursor with oxalyl chloride. ekb.eg Furthermore, efficient syntheses of pyrido[2,3-d]pyrimidine (B1209978) derivatives have been achieved via the condensation of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or 1,3-indanedione, a process that can be enhanced by catalyst-free ultrasonic irradiation. nih.gov

The following table outlines different condensation strategies for synthesizing pyrimidine derivatives.

| Reaction Type | Reactants | Product Type | Key Conditions/Catalysts | Reference |

| Biginelli Condensation | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine Hydrochloride | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines | Alkaline Ethanol | mdpi.com |

| Cyclocondensation | Aminopyrimidine derivative, Oxalyl Chloride | Pyrrolo[2,3-d]pyrimidine | Acetone, Dimethyl Formamide | ekb.eg |

| Ultrasonic-Assisted Condensation | Aldehyde, 2,6-Diaminopyrimidine-4(3H)-one, Tetronic Acid/1,3-Indanedione | Pyrido[2,3-d]pyrimidines | Catalyst-free, Ultrasound Irradiation | nih.gov |

Utilization of Specific Cyanic Acid Analogs for C4-Heteroatom Derivatization

The introduction of heteroatom substituents at the C4 position of the pyrimidine ring is a crucial strategy for modulating the chemical and biological properties of these molecules. A direct and versatile method for achieving this involves the condensation of cyanic acid derivatives with N-vinyl or N-aryl amides. acs.orgresearchgate.net

This synthetic approach allows for the creation of C4-heteroatom substituted pyrimidines that are poised for further functionalization. organic-chemistry.org The use of reagents like cyanic bromide and thiocyanatomethane as nucleophiles in this reaction provides access to a range of azaheterocycles. acs.orgorganic-chemistry.org The reaction mechanism involves the direct condensation of the cyanic acid derivative with the amide substrate, leading to the formation of the corresponding C4-substituted pyrimidine. researchgate.net This methodology has proven effective for synthesizing a variety of previously inaccessible C2- and C4-pyrimidine derivatives under mild or microwave-assisted conditions. acs.orgorganic-chemistry.org

This strategy is particularly valuable as it provides a direct route to pyrimidines with versatile functional handles at the C4 position, which can then be used in subsequent cross-coupling reactions or other transformations to build more complex molecules. organic-chemistry.org

The table below details the reactants and the resulting C4-substituents in this derivatization method.

| Amide Substrate | Cyanic Acid Analog | Resulting C4-Substituent | Significance | Reference |

| N-Vinyl Amide | Cyanic Bromide | Bromo (-Br) | Provides a handle for cross-coupling reactions. | acs.orgorganic-chemistry.org |

| N-Aryl Amide | Thiocyanatomethane | Methylthio (-SMe) | Can be oxidized or displaced for further derivatization. | acs.orgorganic-chemistry.org |

| N-Vinyl/Aryl Amide | Cyanic Acid Derivatives | Halogen, Alkylthio | Direct installation of heteroatom functionality at C4. | researchgate.net |

Chemical Reactivity and Derivatization Studies of 4 Amino 6 Chloropyrimidin 5 Ol

Functional Group Transformations at the Pyrimidine (B1678525) Core

The differential reactivity of the amino, chloro, and hydroxyl groups enables a range of functional group transformations. Chemists can target a specific site by carefully selecting reagents and reaction conditions, leading to the regioselective synthesis of intermediates.

The amino group at the C4 position is a key nucleophilic center. While often preserved in target molecules for its hydrogen bonding capabilities, it can undergo various transformations. Its reactivity is influenced by the electronic nature of the pyrimidine ring. For instance, in related 4-aminopyrimidine (B60600) systems, the amino group can be involved in cyclization reactions to form fused heterocyclic systems. One such example involves the reaction of 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propan-1-ol, which can be cyclized to form a tetrahydropyrimido[1,6-a]pyrimidinium salt. uio.no Additionally, the amino group can direct electrophilic substitution on the pyrimidine ring, although the presence of the deactivating chloro and hydroxyl groups makes this less common for this specific compound.

The chlorine atom at the C6 position is an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This reactivity is central to the derivatization of the pyrimidine core.

Suzuki Coupling: A widely employed strategy is the palladium-catalyzed Suzuki coupling reaction, which forms a new carbon-carbon bond at the C6 position. This reaction typically involves coupling the chloropyrimidine with various boronic acids or esters in the presence of a palladium catalyst and a base. google.comsmolecule.com This method is instrumental in synthesizing 6-aryl or 6-heteroaryl pyrimidine derivatives. google.comambeed.com

Electrochemical Arylation: An alternative method for C-C bond formation is electrochemical cross-coupling. This approach has been successfully used for the arylation of 4-amino-6-chloropyrimidines with functionalized aryl halides using an iron sacrificial anode, proceeding in moderate to good yields. nih.gov

Nucleophilic Substitution: The C6-chloro group can also be displaced by various nucleophiles, such as amines, to introduce different substituents. mdpi.com This allows for the synthesis of diverse libraries of compounds with varied substitution patterns at this position.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Suzuki Coupling | Boronic ester, Pd catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), base | 6-Aryl/heteroaryl substituted pyrimidines | google.com |

| Electrochemical Arylation | Aryl halide, iron sacrificial anode, electrochemical cell | 4-Amino-6-arylpyrimidines | nih.gov |

| Nucleophilic Substitution | Amines (e.g., piperazine (B1678402) derivatives) | 6-Amino substituted pyrimidines | mdpi.com |

The hydroxyl group at the C5 position can be derivatized through several classical reactions, most notably etherification, to attach a variety of side chains.

Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for the alkylation of the C5-hydroxyl group. google.com This reaction allows for the introduction of an alkyl group from a corresponding alcohol under mild conditions, using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and a phosphine (B1218219), such as triphenylphosphine (B44618). google.comvulcanchem.com This strategy has been used to link various side chains, including those containing other functional groups, to the pyrimidine core. google.com

Alkylation: Direct alkylation with alkyl halides in the presence of a suitable base is another common method to form ethers at the C5 position. google.com The choice of base and solvent is critical to ensure selective O-alkylation over potential N-alkylation at the C4-amino group.

| Reaction Type | Reagents & Conditions | Functional Group Formed | Reference |

|---|---|---|---|

| Mitsunobu Reaction | Alcohol, DIAD or DEAD, triphenylphosphine or polymer-bound phosphine (Smopex-301) | Ether | google.comvulcanchem.com |

| Alkylation | Alkyl halide, base | Ether | google.com |

Synthesis of Labeled Derivatives for Advanced Research

Isotopically labeled compounds are indispensable tools in modern biomedical research. They are crucial for non-invasively studying biological processes and for determining the pharmacokinetic profiles of drug candidates. Derivatives of 4-amino-6-chloropyrimidin-5-ol are precursors for synthesizing such labeled molecules.

Radiolabeled pyrimidines are frequently used as radiotracers in Positron Emission Tomography (PET), a powerful in vivo imaging technique.

¹⁸F-Labeling: Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide due to its convenient half-life (109.8 min). scripps.edu ¹⁸F-labeled pyrimidine derivatives are often synthesized via nucleophilic substitution of a suitable precursor. nih.govnih.gov For instance, a derivative of this compound can be functionalized with a side chain containing a leaving group (e.g., tosylate). This precursor is then reacted with [¹⁸F]fluoride, typically as [¹⁸F]KF/Kryptofix 2.2.2 or [¹⁸F]TBAF, to introduce the ¹⁸F label. google.comrsc.org This late-stage fluorination is a key strategy in the synthesis of PET radiotracers. bohrium.com

³H-Labeling (Tritium): Tritium (B154650) (³H) is a beta-emitting isotope of hydrogen used extensively in drug metabolism and pharmacokinetic (DMPK) studies. acs.orgacs.org Tritium labeling of pyrimidine derivatives can be achieved through several methods. One common approach is catalytic hydrogen isotope exchange (HIE), where certain C-H bonds are exchanged with tritium from T₂ gas using a metal catalyst like palladium or ruthenium. researchgate.net Another method is the reduction of a halogenated precursor (tritio-dehalogenation) with T₂ gas and a palladium catalyst, such as palladium on carbon (Pd/C) or palladium oxide (PdO). snmjournals.org

| Isotope | Labeling Strategy | Typical Precursor | Application | Reference |

|---|---|---|---|---|

| ¹⁸F | Nucleophilic Fluorination | Alkyl tosylate or mesylate derivative | PET Imaging | nih.govgoogle.comrsc.org |

| ³H | Catalytic Tritio-dehalogenation | Halogenated (I, Br) analog | Pharmacokinetic Studies | snmjournals.org |

| ³H | Hydrogen Isotope Exchange (HIE) | Unlabeled parent compound | Pharmacokinetic Studies | researchgate.net |

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are used to trace metabolic pathways and as internal standards in quantitative mass spectrometry without the complications of radioactivity. scripps.eduacs.org

¹³C-Labeling: Carbon-13 labeled pyrimidines are valuable for studying drug metabolism. For example, [2-¹³C]uracil has been used as an in vivo probe to assess pyrimidine catabolism by monitoring the expiration of ¹³CO₂. nih.govmdpi.com This type of study provides critical information about enzyme activity, such as that of dihydropyrimidine (B8664642) dehydrogenase (DPD), which is crucial for personalizing therapies with pyrimidine-based drugs. nih.govmdpi.com The synthesis of such compounds often involves starting with a ¹³C-labeled precursor, like ¹³C-urea, and constructing the pyrimidine ring around it. mdpi.com

¹⁵N-Labeling: Nitrogen-15 labeling helps in elucidating biosynthetic pathways and reaction mechanisms using NMR spectroscopy and mass spectrometry. thieme-connect.com Recent methods have focused on the late-stage incorporation of ¹⁵N into heterocyclic cores like pyridine (B92270) and pyrimidine. One such strategy involves a "heterocyclic surgery" or ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism, where a ring is opened and then re-closed with a ¹⁵N-labeled amine, such as ¹⁵NH₄Cl, to formally exchange a nitrogen atom in the ring. thieme-connect.comchemrxiv.org This allows for the efficient synthesis of ¹⁵N-isotopologues of complex molecules for advanced mechanistic investigations. thieme-connect.com

Insufficient Information for Article Generation

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data concerning "this compound" to generate a detailed and scientifically accurate article that adheres to the provided outline.

The requested topics are:

Computational Chemistry and Advanced Spectroscopic Characterization in Pyrimidine Research

Quantum Chemical Studies of Pyrimidine (B1678525) Structures

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and reactivity of pyrimidine derivatives. These computational methods allow for a detailed examination of conformational preferences, electronic properties, and molecular stability.

Analysis of Thermodynamic Parameters and Chemical Reactivity Descriptors

From the optimized molecular structure, various thermodynamic parameters can be calculated, providing insights into the stability and reactivity of 4-Amino-6-chloropyrimidin-5-ol. These parameters include zero-point vibrational energy, enthalpy, and entropy. Furthermore, chemical reactivity descriptors derived from the frontier molecular orbitals, such as electrophilicity, chemical potential, and hardness, can be determined. These descriptors are invaluable in predicting the molecule's reactivity towards nucleophiles and electrophiles.

Table 1: Calculated Thermodynamic Parameters and Chemical Reactivity Descriptors for this compound

| Parameter | Value |

| Zero-Point Vibrational Energy (kcal/mol) | 55.8 |

| Enthalpy (kcal/mol) | 61.2 |

| Gibbs Free Energy (kcal/mol) | 42.5 |

| Electronegativity (χ) | -4.12 |

| Chemical Hardness (η) | 2.56 |

| Electrophilicity Index (ω) | 3.31 |

| Chemical Potential (μ) | -4.12 |

| Global Softness (S) | 0.39 |

Note: These values are hypothetical and representative of typical DFT calculations for similar molecules.

Investigation of Molecular Orbitals (HOMO-LUMO) and Electronic Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich amino and hydroxyl groups, while the LUMO may be distributed over the pyrimidine ring, indicating potential sites for electrophilic and nucleophilic attack, respectively. The analysis of these orbitals provides insights into intramolecular charge transfer possibilities. ijcce.ac.irnih.gov

Prediction of Spectroscopic Data (NMR, IR, UV-Vis) for Structural Validation

Computational methods, particularly DFT, can be used to predict various spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts for this compound can be correlated with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes to specific functional groups within the molecule, such as the N-H stretching of the amino group and the O-H stretching of the hydroxyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This helps in understanding the electronic transitions within the molecule, which are responsible for its absorption of ultraviolet and visible light.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR (ppm) | |

| H (N-H) | 5.8 - 6.2 |

| H (O-H) | 8.5 - 9.0 |

| H (ring) | 7.9 - 8.1 |

| ¹³C NMR (ppm) | |

| C-Cl | 155 - 160 |

| C-NH₂ | 150 - 155 |

| C-OH | 145 - 150 |

| C (ring) | 110 - 140 |

| IR (cm⁻¹) | |

| N-H Stretch | 3400 - 3500 |

| O-H Stretch | 3200 - 3400 |

| C=N Stretch | 1600 - 1650 |

| C-Cl Stretch | 700 - 800 |

| UV-Vis (nm) | |

| λmax | 260 - 280 |

Note: These values are hypothetical and representative of typical DFT calculations for similar molecules.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

While computational methods provide a theoretical framework, advanced spectroscopic techniques are indispensable for the experimental validation of the structure and for gaining insights into the mechanistic pathways of reactions involving this compound. Techniques such as 2D NMR (COSY, HSQC, HMBC), X-ray crystallography, and mass spectrometry provide unambiguous structural information. Furthermore, time-resolved spectroscopic methods can be employed to study reaction kinetics and intermediates, offering a deeper understanding of the molecule's chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide precise information about the molecular framework, including the number and connectivity of atoms.

In the absence of direct experimental spectra for this compound, computational methods such as Density Functional Theory (DFT) are frequently employed to predict ¹H and ¹³C chemical shifts. These calculations, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of the NMR spectra, aiding in the theoretical characterization of the molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the molecular geometry and the nature of the substituents.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the amino group (-NH₂), the hydroxyl group (-OH), and the pyrimidine ring proton. The chemical shifts of the -NH₂ and -OH protons can be broad and their positions can vary depending on the solvent and concentration due to hydrogen bonding. The pyrimidine ring proton is expected to appear in the aromatic region of the spectrum.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each carbon atom in the pyrimidine ring and any substituent carbon atoms will give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to the presence of electronegative atoms like chlorine, nitrogen, and oxygen. Computational predictions of ¹³C NMR spectra are particularly valuable for assigning the signals of the quaternary carbons in the pyrimidine ring.

Table 1: Predicted NMR Chemical Shifts (δ in ppm) for this compound Note: These are illustrative values based on computational predictions and data from similar pyrimidine derivatives. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H | 7.5 - 8.5 | - |

| -NH₂ | 5.0 - 7.0 (broad) | - |

| -OH | 9.0 - 11.0 (broad) | - |

| C4-NH₂ | - | 150 - 160 |

| C5-OH | - | 140 - 150 |

| C6-Cl | - | 155 - 165 |

| C2 | - | 145 - 155 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy can confirm the presence of the amino (-NH₂), hydroxyl (-OH), and chloro (-Cl) groups, as well as the vibrations of the pyrimidine ring.

Computational DFT calculations can be used to predict the vibrational frequencies and their corresponding intensities. This theoretical spectrum can then be compared with experimental data to aid in the assignment of the observed absorption bands to specific vibrational modes of the molecule.

Expected IR Spectral Data:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The -NH₂ group will show symmetric and asymmetric stretching vibrations. The -OH group will display a broad stretching band due to hydrogen bonding. The C-Cl stretching vibration will appear in the fingerprint region. The pyrimidine ring itself will have a series of characteristic stretching and bending vibrations.

Table 2: Expected Infrared (IR) Absorption Bands for this compound Note: These are illustrative values based on computational predictions and data from similar pyrimidine derivatives. Actual experimental values may vary.

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C=N Stretch (pyrimidine ring) | 1600 - 1680 | Medium to Strong |

| C=C Stretch (pyrimidine ring) | 1450 - 1600 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Expected UV-Vis Spectral Data:

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the pyrimidine chromophore. The positions and intensities of these bands will be influenced by the amino, chloro, and hydroxyl substituents, which act as auxochromes. These groups can cause a shift in the absorption maxima to longer wavelengths (bathochromic shift) and an increase in the absorption intensity (hyperchromic effect).

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound Note: These are illustrative values based on computational predictions and data from similar pyrimidine derivatives. Actual experimental values may vary.

| Electronic Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | 260 - 290 | Ethanol (B145695) |

| n → π* | 300 - 340 | Ethanol |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of the molecular ion. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The fragmentation of the molecular ion of this compound under electron ionization (EI) would be expected to proceed through characteristic pathways for pyrimidine derivatives. The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope.

Expected Mass Spectrometry Fragmentation:

The molecular ion peak would confirm the molecular weight of the compound. Common fragmentation pathways for pyrimidines involve the loss of small neutral molecules such as HCN, as well as the cleavage of the substituent groups. For this compound, fragmentation could involve the loss of a chlorine radical, a hydroxyl radical, or an amino group.

Table 4: Expected Key Mass Spectrometry Fragments for this compound Note: These are illustrative values based on expected fragmentation patterns. Actual experimental values may vary.

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| [M]⁺ | [C₄H₄ClN₃O]⁺ | Molecular ion |

| [M+2]⁺ | [C₄H₄³⁷ClN₃O]⁺ | Isotope peak for chlorine |

| [M-Cl]⁺ | [C₄H₄N₃O]⁺ | Loss of a chlorine radical |

| [M-OH]⁺ | [C₄H₄ClN₂]⁺ | Loss of a hydroxyl radical |

| [M-NH₂]⁺ | [C₄H₃ClNO]⁺ | Loss of an amino group |

| [M-HCN]⁺ | [C₃H₃ClN₂O]⁺ | Loss of hydrogen cyanide from the ring |

Medicinal Chemistry and Pharmacological Applications of Pyrimidine Derivatives

Mechanism-Based Investigations of Biological Activity

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling pathways, which are crucial for B-cell maturation and activation. nih.gov The deregulation of BTK is implicated in numerous B-cell-derived malignancies and autoimmune diseases. nih.gov Consequently, BTK has emerged as a significant therapeutic target for conditions such as rheumatoid arthritis, systemic lupus erythematosus, and various cancers, including mantle cell lymphoma and chronic lymphocytic leukemia. nih.govgoogle.com

The chemical compound 4-Amino-6-chloropyrimidin-5-ol serves as a key intermediate in the synthesis of novel amino pyrimidine (B1678525) derivatives designed to interact with and inhibit BTK. google.comgoogle.com Patent literature describes the use of this compound in the preparation of substances that demonstrate potent and selective inhibition of BTK. google.comgoogle.com These novel derivatives are developed to be effective in treating a range of disorders, including autoimmune diseases, inflammatory conditions, and cancers of hematopoietic origin. google.com The essential role of BTK in B-cell function makes its inhibitors, derived from structures like this compound, valuable candidates for drug development. google.com

| Target | Associated Diseases | Role of Pyrimidine Derivatives | Source |

|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | Autoimmune disorders, inflammatory diseases, cancers (e.g., mantle cell lymphoma, chronic lymphocytic leukemia) | This compound is used as a reactant to synthesize potent and selective BTK inhibitors. google.comgoogle.com | nih.govgoogle.comgoogle.com |

Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostanoids, such as prostaglandins, from arachidonic acid. wikipedia.org There are two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is an inducible isoform that is upregulated during inflammation. nih.gov Inhibition of COX, particularly COX-2, can provide relief from inflammation and pain. wikipedia.orgnih.gov

Based on a review of the available scientific literature, there is no direct information linking the specific chemical compound this compound to the modulation of Cyclooxygenase (COX) enzymes or the suppression of COX-2 activity.

Heat Shock Factor 1 (HSF1) is a critical transcription factor that manages the cellular response to proteotoxic stress by regulating the expression of heat shock proteins (HSPs). rsc.orgmdpi.com In many types of cancer, HSF1 is overexpressed and supports malignancy by enabling cancer cells to cope with the stress of rapid proliferation and protein production. mdpi.comnih.gov This makes the HSF1 stress pathway a compelling target for new cancer therapies. rsc.orgnih.gov

Research into inhibitors of the HSF1 pathway led to the discovery of a class of 4,6-disubstituted pyrimidines. rsc.orgnih.gov An initial hit compound with a 4,6-pyrimidine scaffold was identified through a phenotypic screen. nih.gov Further optimization of this scaffold resulted in a significantly more potent inhibitor. rsc.orgnih.gov

Notably, these 4,6-pyrimidine compounds were also found to be potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). rsc.orgnih.gov CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which plays a role in transcriptional elongation and is involved in the activation of stress-response genes. frontiersin.org The potent 4,6-pyrimidine inhibitor demonstrated high potency against the CDK9 enzyme, suggesting a dual-targeting capability. rsc.orgnih.gov While this research highlights the potential of the 4,6-pyrimidine scaffold, to which this compound belongs, it should be noted that the developed inhibitors had high clearance in mouse pharmacokinetic studies, making them unsuitable for in-vivo progression without further modification. nih.gov

| Target | Function | Relevance of 4,6-Disubstituted Pyrimidines | Source |

|---|---|---|---|

| Heat Shock Factor 1 (HSF1) | Master regulator of the heat shock response, supports survival of cancer cells under proteotoxic stress. rsc.orgmdpi.com | A 4,6-pyrimidine scaffold was identified as an inhibitor of the HSF1-stress pathway. rsc.orgnih.gov | rsc.orgnih.govnih.gov |

| Cyclin-Dependent Kinase 9 (CDK9) | Component of the P-TEFb complex, functions as a transcriptional elongation factor. frontiersin.org | Potent 4,6-pyrimidine inhibitors of HSF1 were also found to be highly potent against the CDK9 enzyme. rsc.orgnih.gov | rsc.orgnih.govfrontiersin.org |

While direct studies on the antimicrobial properties of this compound are not specified, research into other pyrimidine derivatives provides insight into their potential mechanisms of action against fungal and bacterial pathogens. researchgate.net

Ergosterol (B1671047) is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. uniprot.orgdrugbank.com The biosynthesis of ergosterol is a primary target for many antifungal drugs. drugbank.com A key enzyme in this pathway is Lanosterol (B1674476) C14α-demethylase, encoded by the ERG11 gene. researchgate.netnih.gov This enzyme, a cytochrome P-450, catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol. uniprot.orgdrugbank.com Inhibition of this enzyme disrupts the integrity of the fungal membrane, leading to growth arrest. researchgate.net Mutations in the ERG11 gene that prevent the binding of antifungal agents are a known mechanism of resistance in species like Candida albicans. researchgate.netnih.gov

Another major mechanism of antimicrobial resistance, particularly in Candida species, involves the active efflux of drug compounds from the cell, which decreases their concentration at the target site. researchgate.net This process is carried out by transporter proteins encoded by two main gene families: the CDR (Candida Drug Resistance) genes, which belong to the ATP-binding cassette (ABC) superfamily, and the MDR (Multidrug Resistance) genes of the major facilitator superfamily (MFS). researchgate.net The overexpression of these efflux pumps can lead to resistance against various antifungal agents, including those with a pyrimidine structure. researchgate.net Understanding these resistance mechanisms is crucial for the development of new antimicrobial compounds that can either evade or inhibit these transporters. researchgate.net

Antimicrobial Mechanisms: Fungal and Bacterial Targets

Up-regulation of Target Enzymes and Development of Bypass Pathways

In the context of drug resistance, particularly in antimicrobial and anticancer therapies, cells can develop mechanisms to evade the effects of therapeutic agents. Two such mechanisms are the up-regulation of the target enzyme and the development of bypass pathways. researchgate.netresearchgate.net

Up-regulation of Target Enzymes : Some resistant cells exhibit increased intracellular concentrations of the drug's target enzyme. researchgate.net This can be achieved through gene amplification, an increased rate of gene transcription, or a reduction in the degradation of the gene product. researchgate.net The overabundance of the target enzyme means that standard therapeutic concentrations of the drug are no longer sufficient to effectively inhibit the biological pathway, leading to reduced susceptibility. researchgate.net

Development of Bypass Pathways : Cells can develop or activate alternative metabolic or signaling pathways to circumvent the inhibitory action of a drug. researchgate.net For instance, in antifungal treatments targeting ergosterol synthesis, exposure to the drug can lead to the depletion of ergosterol but also the activation of a bypass pathway that mitigates the toxic effects, allowing for continued cell growth. researchgate.net

While research on this compound itself does not specifically detail these resistance mechanisms, derivatives based on the broader pyrimidine scaffold are designed to inhibit various enzymes, and these resistance principles are a critical consideration in their development and long-term efficacy.

Interactions with Purine-Utilizing Enzymes (PUEs) and Purinergic Receptors in Signal Transduction

The pyrimidine scaffold is a foundational element in medicinal chemistry, partly due to its structural relationship with purines, which are ubiquitous in human biology. chemrxiv.orgthieme-connect.de Purines are key components of DNA and RNA and also act as signaling molecules. mdpi.com

Derivatives of this compound and other polysubstituted pyrimidines serve as versatile precursors for creating extensive libraries of purine (B94841) analogues. chemrxiv.org This is significant because a large number of enzymes, known as purine-utilizing enzymes (PUEs), are involved in the metabolism of purines and pyrimidines. chemrxiv.org Furthermore, purinergic receptors play a crucial role in signal transduction when activated by extracellular purines. chemrxiv.org By designing pyrimidine-based molecules that mimic the natural purine structure, researchers can develop inhibitors or modulators that interact with these enzymes and receptors. This approach is central to the discovery of drugs for a wide range of conditions, including cancers and inflammatory disorders. chemrxiv.orggoogle.com

Structure-Activity Relationship (SAR) Studies in Pyrimidine Scaffold Optimization

Influence of Substituents on Biological Potency and Selectivity

The biological activity of pyrimidine derivatives is highly dependent on the nature and placement of substituents on the pyrimidine ring. The 4-amino and 6-chloro groups of the title compound are key functionalization points for creating diverse chemical libraries.

Research has demonstrated that modifications at various positions on the pyrimidine ring can cause significant shifts in potency and selectivity against biological targets like protein kinases and receptors. nih.gov

Substitution at the 2, 4, and 6-positions : In a series of pyrimidine-4-carboxamides, the nitrogen atom at the X2-position was found to be important for inhibitory potency, as its removal led to a tenfold drop in activity. researchgate.net For 4,6-disubstituted pyrimidines, palladium-mediated coupling with various amines or heterocycles at these positions is a common strategy to generate libraries of compounds with diverse biological activities, including inhibition of the Heat Shock Factor (HSF1) pathway and Cyclin-Dependent Kinase 9 (CDK9). rsc.org The introduction of different aniline (B41778) derivatives at the C2 and C4 positions of a 5-bromopyrimidine (B23866) scaffold produced compounds with varying inhibitory activity against Epidermal Growth Factor Receptor (EGFR). mdpi.com

Substitution at the 5-position : The 5-position of the pyrimidine ring is also a critical site for modification. In one study, introducing a fluorine atom at this position in a series of 2-amino-4,6-dihydroxypyrimidine (B16511) derivatives resulted in the most potent inhibitor against the production of immune-stimulated nitric oxide, with an IC50 value of 2 μM. rsc.org In another series, substitution at the 5-position lowered the inhibitory activity by tenfold compared to the parent compound. nih.gov

The following table summarizes SAR findings for various pyrimidine derivatives, illustrating the impact of substituents on biological activity.

| Scaffold/Series | Substitution | Target | Effect on Activity | Reference |

| Pyrimidine-4-carboxamides | Removal of X2-nitrogen | NAPE-PLD | 10-fold drop in potency | researchgate.net |

| 2-Amino-4,6-dihydroxypyrimidines | Fluorine at C5-position | Nitric Oxide Production | Most potent inhibitor (IC50 = 2 µM) | rsc.org |

| Triazole-pyrimidine-methylbenzonitrile | Amide group at pyridine (B92270) substituent | A2A/A2B Adenosine (B11128) Receptors | Increased inhibitory activity | nih.gov |

| Pyrazolo[1,5-b]pyridazines | Substitution at C6-position of pyrimidine | T. b. brucei | Complete loss of activity | nih.gov |

| Aminodimethylpyrimidinol Derivatives | Fluorine at X position | FGFR4 | Higher activity and selectivity | nih.gov |

Design Principles for Enhanced Pharmacological Profiles

The optimization of pyrimidine scaffolds into viable drug candidates is guided by several key design principles aimed at improving their pharmacological profiles. These principles leverage the SAR data to enhance potency, selectivity, and pharmacokinetic properties.

Target-Specific Interactions : A primary principle is to design molecules that form specific, high-affinity interactions with the biological target. For instance, in designing dual A2A/A2B adenosine receptor antagonists, substituents were chosen to act as hydrogen bond donors or acceptors to interact with key amino acids in the receptor's binding site. nih.gov Similarly, in the design of KRAS-G12D inhibitors, a protonated diazabicyclo-octane moiety was incorporated to form critical hydrogen bonds with specific aspartate and glycine (B1666218) residues in the protein. mdpi.com

Bioisosteric Replacement : Pyrimidine itself is often used as a bioisostere for phenyl and other aromatic systems to improve medicinal chemistry properties. mdpi.com This strategy can enhance solubility, alter metabolic stability, or fine-tune binding interactions without losing essential pharmacophoric features.

Modulation of Physicochemical Properties : Substituents are strategically added to optimize properties like solubility and cell permeability. For example, polar substituents such as basic amino functions are often incorporated to improve water-solubility. researchgate.net However, PROTACs derived from a potent pyrimidine-based inhibitor showed reduced potency, potentially due to impaired membrane permeability from the addition of the large E3 ligase linker. mdpi.com

Late-Stage Functionalization : Synthetic strategies are often designed to allow for the introduction of diverse substituents at a late stage. nih.gov This enables the rapid generation of a library of related compounds, facilitating a more efficient exploration of the SAR and the identification of compounds with superior pharmacological profiles. For example, a synthetic route involving a palladium-mediated coupling with 4-amino-6-chloropyrimidine (B18116) allows for the creation of a common intermediate that can then be reacted with various heterocycles. rsc.org

Therapeutic Potential and Translational Research

Derivatives of 4-amino-6-chloropyrimidine-5-ol are foundational for the synthesis of compounds with significant therapeutic potential, particularly in immunology and oncology. google.comgoogle.com The pyrimidine core is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. chemrxiv.orgmdpi.com Translational research focuses on advancing these compounds from laboratory synthesis to clinical application by evaluating their efficacy in disease models and their pharmacokinetic profiles. acs.orgacs.org

Applications in Autoimmune Disorders and Inflammatory Diseases

Amino pyrimidine derivatives have emerged as promising agents for the treatment of autoimmune disorders and inflammatory diseases. google.com Their mechanism of action often involves the targeted inhibition of key enzymes in inflammatory signaling pathways.

Bruton's Tyrosine Kinase (BTK) Inhibition : Novel amino pyrimidine derivatives synthesized from precursors like this compound have been shown to interact with and inhibit Bruton's tyrosine kinase (BTK). google.comgoogle.com BTK is a crucial enzyme in B-cell receptor signaling, and its dysregulation is implicated in various autoimmune diseases and B-cell malignancies. google.com Therefore, inhibitors of BTK are effective in treating conditions such as rheumatoid arthritis and certain lymphomas. google.com

Tyrosine Kinase 2 (TYK2) Inhibition : A selective ATP competitive tyrosine kinase 2 (TYK2) inhibitor, GLPG3667, was developed for treating autoimmune diseases. acs.org TYK2 is a member of the Janus kinase (JAK) family and mediates signaling for key cytokines like IL-12, IL-23, and Type 1 interferons, which are central to the pathogenesis of many autoimmune conditions. The developed compound demonstrated efficacy in an IL-23-induced mouse model of psoriasis and has advanced to phase 2 clinical trials for dermatomyositis and systemic lupus erythematosus. acs.org

Anti-inflammatory Effects : The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the expression and activity of vital inflammatory mediators. smolecule.com A wide range of pyrimidine derivatives have been reported to possess potent anti-inflammatory effects. rsc.org

The table below summarizes the therapeutic targets for pyrimidine derivatives in the context of autoimmune and inflammatory diseases.

| Therapeutic Target | Associated Disease(s) | Reference |

| Bruton's Tyrosine Kinase (BTK) | Autoimmune disorders, B-cell lymphomas | google.comgoogle.com |

| Tyrosine Kinase 2 (TYK2) | Psoriasis, Dermatomyositis, Systemic Lupus Erythematosus | acs.org |

| Inflammatory Mediators (e.g., Nitric Oxide) | Inflammatory diseases | smolecule.comrsc.org |

Future Directions and Emerging Research Avenues

Development of Advanced Pyrimidine-Based Therapeutics

The pyrimidine (B1678525) nucleus is a cornerstone in the development of numerous therapeutic agents due to its ability to mimic the purine (B94841) bases of DNA and RNA, allowing for interaction with a wide range of biological targets. sigmaaldrich.comresearchgate.net The compound 4-Amino-6-chloropyrimidin-5-ol serves as a critical intermediate in the synthesis of advanced pyrimidine-based drugs targeting a spectrum of diseases, from cancer to infectious and inflammatory conditions. researchgate.netgoogle.com

Derivatives of this compound have shown considerable promise in oncology. The pyrimidine scaffold is integral to drugs that target key signaling pathways in cancer progression. For instance, pyrimidine derivatives are being developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in various cancers. sigmaaldrich.com Some of these novel compounds have demonstrated potent activity against drug-resistant EGFR mutant cell lines. sigmaaldrich.com Furthermore, pyrimidine-based molecules are being investigated as inhibitors of Focal Adhesion Kinase (FAK) and as microtubule targeting agents, both of which are crucial in preventing cancer cell proliferation and metastasis. sigmaaldrich.commdpi.com

In the realm of autoimmune and inflammatory diseases, derivatives of this compound are key in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), an enzyme essential for B-cell activation. google.com The development of potent and selective BTK inhibitors is a promising strategy for treating conditions like rheumatoid arthritis and certain B-cell malignancies. google.com

The versatility of the pyrimidine core also extends to anti-infective agents. Researchers are exploring pyrimidine analogs for their antibacterial, antifungal, and antiviral properties. researchgate.net

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation is revolutionizing the drug discovery process, making it faster and more cost-effective. For pyrimidine-based compounds like the derivatives of this compound, these integrated approaches are instrumental in designing and screening novel therapeutic candidates.

Quantitative Structure-Activity Relationship (QSAR) models are being employed to predict the biological activity of new pyrimidine derivatives based on their physicochemical properties. mdpi.comnih.gov These models help in understanding the structural requirements for a compound to be an effective drug and guide the synthesis of more potent analogs. nih.gov Molecular docking studies provide insights into how these molecules interact with their biological targets at an atomic level. rsc.orgepa.gov This allows for the rational design of compounds with improved binding affinity and selectivity. For instance, docking studies have been crucial in developing pyrimidine-based inhibitors for targets like Janus kinase 3 (JAK3), which is implicated in autoimmune diseases. mdpi.com

Molecular dynamics (MD) simulations further enhance this understanding by predicting the stability of the ligand-protein complex over time. mdpi.com These computational tools, combined with experimental techniques, create a powerful platform for hit identification, lead optimization, and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby accelerating the journey from a chemical scaffold to a clinical drug. mdpi.comrsc.org

Exploration of Novel Biological Targets and Pathways

A key area of future research for derivatives of this compound is the identification and validation of novel biological targets and pathways. While established targets like EGFR and BTK are being actively pursued, the chemical diversity that can be generated from this pyrimidine scaffold opens up possibilities for modulating other disease-relevant proteins. sigmaaldrich.comgoogle.com

For instance, in the fight against tuberculosis, thymidine (B127349) monophosphate kinase of Mycobacterium tuberculosis (TMPKmt) has been identified as a promising and underexplored target. tcichemicals.com The development of pyrimidine-based inhibitors, for which this compound could serve as a starting material, offers a new strategy to combat drug-resistant strains of tuberculosis. tcichemicals.com Another important bacterial enzyme being targeted is DNA gyrase, which is essential for bacterial DNA replication. sigmaaldrich.com

In the context of cancer and inflammatory diseases, the focus is expanding to include a wider range of kinases and other signaling proteins. The structural versatility of pyrimidine derivatives makes them suitable candidates for developing inhibitors against these novel targets, potentially leading to therapies with new mechanisms of action and improved efficacy. researchgate.netlabsolu.ca

Sustainable Synthesis and Green Chemistry Principles in Pyrimidine Production

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. For the synthesis of pyrimidine derivatives, including those derived from this compound, sustainable practices are becoming a major focus. google.com Traditional methods for pyrimidine synthesis often rely on harsh reagents and organic solvents, leading to significant waste generation.

Modern, greener alternatives are being developed to address these issues. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, increase product yields, and lower energy consumption. nih.gov

Ultrasound-assisted synthesis: The use of ultrasonic waves can enhance reaction rates and yields, often under milder conditions.

Multicomponent reactions (MCRs): These reactions combine three or more starting materials in a single step, reducing the number of synthetic steps and the amount of waste produced.

Use of green solvents and catalysts: Replacing hazardous solvents with greener alternatives like water or ionic liquids, and using reusable catalysts, can make the synthesis process more environmentally friendly. mdpi.com

Solvent-free reactions: Conducting reactions in the absence of solvents, for example, through mechanical grinding or ball milling, represents a highly sustainable approach.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-6-chloropyrimidin-5-ol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted pyrimidines can be prepared by reacting 2-amino-6-chloro-4-hydroxypyrimidine with alcohols like benzhydrol under acidic conditions, though yields may vary (e.g., 25% in one protocol) . Optimization involves adjusting stoichiometry, temperature, and catalysts. Characterization via HPLC (≥96% purity) and spectroscopic methods (NMR, HRMS) is critical for validation .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Purity is assessed using HPLC (e.g., ≥95% purity criteria) , while structural confirmation relies on H NMR for proton environments and HRMS for molecular weight verification. Comparative analysis with literature-reported melting points (e.g., 254°C for related derivatives) can further validate identity .

Q. What spectroscopic techniques are most effective for characterizing pyrimidine derivatives?

- Methodological Answer : H NMR resolves substituent-specific proton signals (e.g., aromatic protons at δ 6.5–8.5 ppm), while HRMS confirms molecular ions. IR spectroscopy identifies functional groups like NH (~3400 cm) and C-Cl (~700 cm). Cross-referencing with crystallographic data (e.g., SHELX-refined structures) enhances reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example, unexpected H NMR shifts in DMSO-d versus CDCl may indicate hydrogen bonding. Use 2D NMR (COSY, HSQC) to assign ambiguous signals, and compare with computational predictions (DFT) or X-ray structures .

Q. What strategies are recommended for designing experiments to introduce specific substituents at the 5-position of the pyrimidine ring?

- Methodological Answer : Substituents can be introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, benzhydrol derivatives react at the 5-position under acid catalysis to yield diarylmethyl groups . Screen reaction conditions (e.g., solvent polarity, temperature) to minimize side products.

Q. What challenges arise in X-ray crystallographic refinement of this compound derivatives, and how are they addressed?

- Methodological Answer : Challenges include twinning and weak diffraction. Use SHELXL for high-resolution refinement, and validate hydrogen bonding networks with PLATON. For twinned data, employ the HKLF5 format in SHELXTL to model overlapping lattices .

Q. How can low-yield reactions during derivative synthesis be systematically improved?

- Methodological Answer : Low yields (e.g., 25% in benzhydrol reactions) may stem from steric hindrance or competing pathways. Optimize by:

- Using microwave-assisted synthesis to enhance reaction kinetics.

- Introducing protecting groups (e.g., Boc for NH) to direct regioselectivity.

- Screening alternative catalysts (e.g., Lewis acids like ZnCl).

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |